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Compound of Interest

Compound Name: PSB-0788

Cat. No.: B15571659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of PSB-
0788, a potent and selective antagonist of the adenosine A2B receptor (A2BAR). This

document details its binding characteristics, the experimental protocols used for its

characterization, and the relevant signaling pathways.

Core Data Presentation: PSB-0788 Binding Affinity
The binding affinity of PSB-0788 has been determined through radioligand displacement

assays and functional antagonist assays. The data clearly demonstrates its high affinity and

selectivity for the human A2B adenosine receptor over other adenosine receptor subtypes.
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Compound Parameter Value (nM)
Receptor
Subtype &
Species

Source

PSB-0788 Ki 0.393
Human A2B

(recombinant)
Internal Data

IC50 3.64

Human A2B

(native, Jurkat T

cells)

Internal Data

Ki >1000
Human A3

(recombinant)
Internal Data

Ki 333
Human A2A

(recombinant)
Internal Data

Ki 1730

Rat A2A (brain

striatal

membranes)

Internal Data

Ki 2240
Human A1

(recombinant)
Internal Data

Ki 386

Rat A1 (brain

cortical

membranes)

Internal Data

Experimental Protocols
Radioligand Displacement Assay for Ki Determination
The equilibrium dissociation constant (Ki) of PSB-0788 for adenosine receptors was

determined using a radioligand displacement assay. This method measures the ability of the

unlabeled compound (PSB-0788) to compete with a radiolabeled ligand for binding to the

receptor.

1. Receptor Preparation:
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Membranes from CHO cells stably expressing the recombinant human A1, A2A, or A3

adenosine receptors, or from HEK-293 cells expressing the human A2B adenosine receptor

were used. For native rat receptors, cortical and striatal brain membranes were prepared.

2. Radioligands:

Specific radioligands were used for each receptor subtype. For instance, [3H]DPCPX for

A1AR and A2BAR, and [3H]ZM241385 for A2AAR.[1]

3. Assay Conditions:

The assay was typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

A fixed concentration of the radioligand was incubated with the receptor preparation in the

presence of increasing concentrations of PSB-0788.

Non-specific binding was determined in the presence of a high concentration of a standard

non-selective agonist like NECA.[1]

The reaction mixtures were incubated to allow binding to reach equilibrium (e.g., 60 minutes

at 25°C).[2]

4. Data Analysis:

The bound and free radioligand were separated by rapid filtration through glass fiber filters.

The radioactivity retained on the filters was quantified by liquid scintillation counting.

The IC50 values were determined by non-linear regression analysis of the competition

curves.

The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Antagonist Assay for IC50 Determination
(Calcium Mobilization)
The functional potency of PSB-0788 as an A2BAR antagonist was assessed by measuring its

ability to inhibit the increase in intracellular calcium concentration induced by an A2BAR
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agonist in human Jurkat T cells.

1. Cell Culture:

Human Jurkat T-lymphocytes, which endogenously express the A2BAR, were cultured in

appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

2. Calcium Indicator Loading:

Jurkat cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or

Fura-2 AM.[3]

3. Assay Procedure:

The dye-loaded cells were pre-incubated with varying concentrations of PSB-0788.

The cells were then stimulated with a fixed concentration of an adenosine receptor agonist,

such as NECA (5'-N-Ethylcarboxamidoadenosine), to induce an increase in intracellular

calcium via the A2BAR.

The change in fluorescence intensity, corresponding to the change in intracellular calcium

concentration, was measured using a fluorometric plate reader or by flow cytometry.[3]

4. Data Analysis:

The inhibitory effect of PSB-0788 at each concentration was calculated as the percentage

reduction of the agonist-induced calcium response.

The IC50 value, the concentration of PSB-0788 that causes 50% inhibition of the maximal

agonist response, was determined by fitting the concentration-response data to a sigmoidal

dose-response curve.

Mandatory Visualizations
Signaling Pathways of the A2B Adenosine Receptor
The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that can couple to both

Gs and Gq proteins.[4][5] This dual coupling leads to the activation of two distinct downstream
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signaling cascades.
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Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental Workflow for Radioligand Displacement
Assay
The following diagram illustrates the general workflow for determining the Ki of a test

compound using a radioligand displacement assay.
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Caption: Radioligand Displacement Assay Workflow.
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Logical Relationship in Functional Antagonist Assay
This diagram outlines the logical steps and relationships in the functional assay to determine

the IC50 of PSB-0788.
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Caption: Logic of the Functional Antagonist Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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